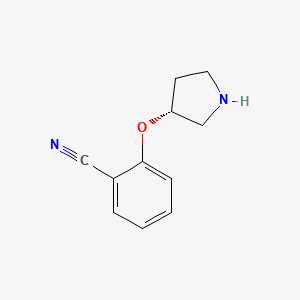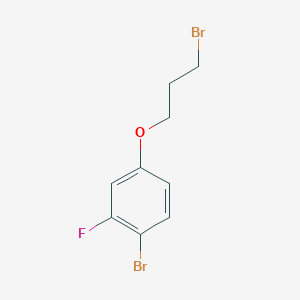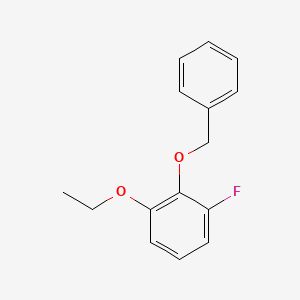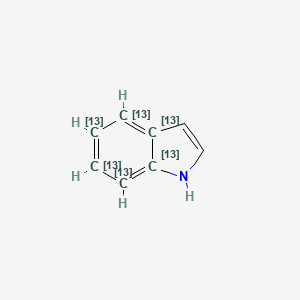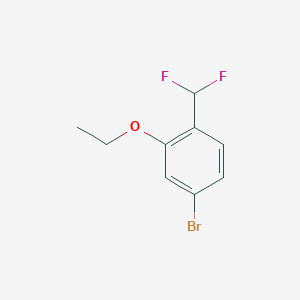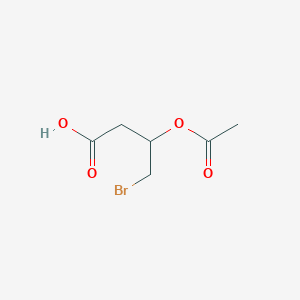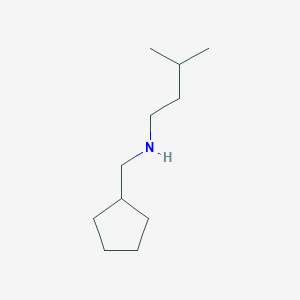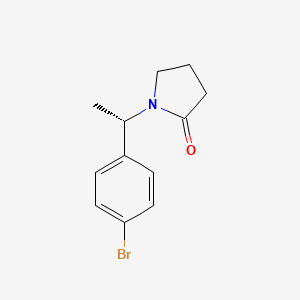
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure substituted with a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and (S)-pyrrolidin-2-one.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with (S)-pyrrolidin-2-one in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involving G-proteins or kinases, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Bromophenyl)pyrrolidin-2-one: A compound lacking the chiral center, which may exhibit different reactivity and applications.
Uniqueness
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one is unique due to its chiral nature, which can result in enantioselective interactions with biological targets, making it valuable in the development of enantioselective drugs and catalysts.
Properties
Molecular Formula |
C12H14BrNO |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
1-[(1S)-1-(4-bromophenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H14BrNO/c1-9(14-8-2-3-12(14)15)10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3/t9-/m0/s1 |
InChI Key |
ZCVMQAFOUPWYEA-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N2CCCC2=O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


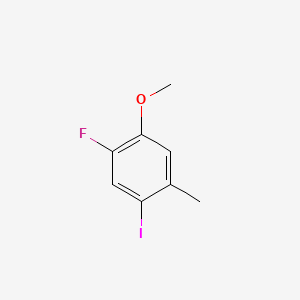


![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
